2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde and an acid catalyst.
Oxadiazole Formation: The benzodioxole intermediate is reacted with nitriles and hydrazine derivatives under acidic or basic conditions to form the oxadiazole ring.
Thienopyridine Synthesis: The oxadiazole intermediate is then coupled with thienopyridine derivatives using palladium-catalyzed cross-coupling reactions.
Final Assembly: The methoxymethyl and methyl groups are introduced through alkylation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-benzo[1,3]dioxol-5-yl-indoles
- 2-Oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
Uniqueness
Compared to similar compounds, 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C19H16N4O4S/c1-9-5-11(7-24-2)14-15(20)16(28-19(14)21-9)18-22-17(23-27-18)10-3-4-12-13(6-10)26-8-25-12/h3-6H,7-8,20H2,1-2H3 |
InChI Key |
TYLXBLWXMQNWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)COC |
Origin of Product |
United States |
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